DiSulfo-Cy5 alkyne

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

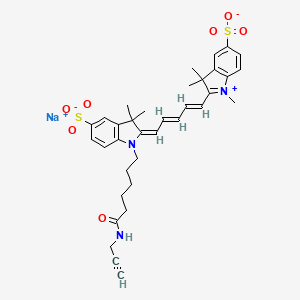

C35H40N3NaO7S2 |

|---|---|

分子量 |

701.8 g/mol |

IUPAC 名称 |

sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1 |

InChI 键 |

FBFMHITXFHJTID-UHFFFAOYSA-M |

手性 SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

规范 SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Researchers

For Immediate Release

A detailed technical overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe, designed for researchers, scientists, and professionals in drug development. This guide focuses on its applications in bioorthogonal chemistry, particularly in the labeling and imaging of biomolecules through click chemistry.

This compound is a highly water-soluble and photostable cyanine (B1664457) dye functionalized with an alkyne group. This terminal alkyne allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] Its two sulfonate groups impart excellent water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without causing aggregation or loss of biological activity.[1][4]

Core Properties and Characteristics

This compound is a bright, far-red fluorescent probe with spectral properties nearly identical to other Cyanine5-based dyes like Alexa Fluor® 647.[3][5] Its fluorescence is stable across a broad pH range, from 4 to 10, ensuring reliable performance in various biological buffers.[3][5] The dye's high extinction coefficient and good quantum yield contribute to its bright signal, making it suitable for detecting low-abundance targets.[1][5]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C35H40N3NaO7S2 | [1] |

| Molecular Weight | 701.8 g/mol | [1] |

| CAS Number | 1617497-19-4 | [1][4] |

| Excitation Maximum (λex) | 646 nm | [1][4] |

| Emission Maximum (λem) | 662 nm | [1][4] |

| Extinction Coefficient (ε) | 271,000 L⋅mol⁻¹⋅cm⁻¹ | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1][4] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, in the dark | [1][4] |

Mechanism of Action: Copper-Catalyzed Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule. The reaction is typically catalyzed by a Cu(I) source, which can be introduced directly or generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[6] To improve the reliability and biocompatibility of the reaction, a stabilizing ligand for Cu(I), such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed.[6]

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using CuAAC. Optimization may be required depending on the specific biomolecule and experimental conditions.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides/DNA

This protocol is adapted for labeling alkyne-modified oligonucleotides or DNA with an azide-containing molecule, but the reverse (labeling azide-modified DNA with this compound) follows the same principles.

Materials:

-

Alkyne-modified oligonucleotide/DNA

-

This compound

-

DMSO

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

5 mM Ascorbic Acid solution (freshly prepared)

-

10 mM Copper(II)-TBTA stock solution in 55% DMSO

-

Nuclease-free water

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to 50% of the total reaction volume and vortex to mix.

-

Add the this compound stock solution (typically 1.5-fold molar excess over the oligonucleotide) and vortex.

-

Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds.

-

Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

-

Incubate the reaction at room temperature overnight, protected from light.

-

Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or HPLC.[7]

Protocol 2: General Protein Labeling in Aqueous Solution

This protocol provides a general workflow for labeling an azide-containing protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

10X THPTA/CuSO4 stock solution (e.g., 50 mM THPTA, 5 mM CuSO4 in water)

-

10X Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL).

-

Add this compound to the protein solution. A 10-20 fold molar excess of the dye is a common starting point.

-

Add 1/10th of the reaction volume of the 10X THPTA/CuSO4 stock solution. Mix gently.

-

To initiate the reaction, add 1/10th of the reaction volume of the 10X sodium ascorbate stock solution. Mix gently.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Remove the excess, unreacted dye using a desalting column or dialysis.

Applications in Research and Drug Development

The high water solubility and bright, photostable fluorescence of this compound make it a valuable tool in various research and drug development applications:

-

Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins, nucleic acids, or other biomolecules within living or fixed cells.

-

Flow Cytometry: Quantifying labeled cell populations or intracellular targets.

-

In Vivo Imaging: The far-red emission of Cy5 is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

-

Proteomics: Labeling of newly synthesized proteins for subsequent analysis.

-

Glycan Analysis: Labeling of metabolically incorporated azide-functionalized sugars to study glycosylation.

References

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DiSulfo-Cy5 alkyne, a key reagent in modern bioconjugation. It details the molecule's chemical structure, physicochemical properties, and its primary application in bioorthogonal chemistry. Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties

This compound is a highly water-soluble, far-red fluorescent probe designed for covalent labeling of biomolecules. Its structure is built upon the robust and photostable Cyanine5 (Cy5) core. The key features of its design are:

-

Cyanine5 Core: A pentamethine cyanine (B1664457) dye that provides strong absorption and fluorescence in the far-red region of the spectrum (around 650 nm), minimizing background fluorescence from biological samples.

-

Two Sulfonate Groups (DiSulfo): The inclusion of two sulfonic acid groups (SO₃⁻) imparts high hydrophilicity to the molecule. This ensures excellent solubility in aqueous buffers, preventing aggregation and improving conjugation efficiency with proteins, nucleic acids, and other biomolecules in their native environment.[1][2]

-

Terminal Alkyne Group: A reactive alkyne (C≡CH) handle enables covalent attachment to molecules containing an azide (B81097) group via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3][4]

The chemical structure facilitates its use as a versatile tool for fluorescently labeling and detecting a wide array of biological targets.

Data Presentation: Physicochemical Properties

The quantitative characteristics of this compound are critical for designing experiments, selecting appropriate instrumentation, and interpreting results. The data below is compiled from various suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂ | [1] |

| Molecular Weight | 701.8 g/mol (as sodium salt) | [1] |

| 787.96 g/mol (as free acid/protonated) | [4][5][6] | |

| Excitation Max (λex) | 646 - 649 nm | [1][5][6] |

| Emission Max (λem) | 662 - 671 nm | [1][5][6] |

| Extinction Coefficient (ε) | 251,000 - 271,000 cm⁻¹M⁻¹ | [1][5] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [1] |

| Solubility | Water, DMSO, DMF | [1][4][5] |

| Storage Conditions | -20°C, desiccated and protected from light | [1][2][5] |

Application Workflow: Bioconjugation via Click Chemistry

The primary application for this compound is the fluorescent labeling of azide-modified biomolecules through a copper-catalyzed click reaction (CuAAC). This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the function of sensitive biological samples.[7][8] The workflow involves reacting the alkyne-functionalized dye with an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule) in the presence of a copper(I) catalyst. This forms a stable, covalent triazole linkage.

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified antibody with this compound, adapted from established CuAAC methodologies for antibody-drug conjugates.[9] This protocol should be optimized for specific applications.

A. Materials Required

-

Antibody with an incorporated azide group

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Ligand: e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) ion

-

Reducing Agent: Sodium Ascorbate (B8700270) (freshly prepared)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.2-7.8

-

Solvent for dye: Anhydrous DMSO or DMF

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

B. Stock Solution Preparation

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

C. Conjugation Protocol Workflow

The diagram below outlines the step-by-step process for the conjugation reaction.

D. Detailed Reaction Steps

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 1 µL of 200 mM THPTA). Let it stand for a few minutes to form the complex.[9]

-

Reaction Setup: In a separate reaction tube, combine the azide-modified antibody solution with the this compound stock solution. A molar excess of the dye (typically 4 to 10-fold) over the antibody is recommended.

-

Catalyst Addition: Add the Cu(I)/THPTA premix to the antibody-dye mixture. A final concentration of 1-2 mM copper is often sufficient.

-

Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Use a 5-10 fold molar excess of ascorbate over copper.

-

Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light. Reaction times may vary and require optimization.

-

Purification: Following incubation, purify the labeled antibody conjugate from excess dye and reaction components using an appropriate method such as a desalting column (for SEC) or dialysis against PBS.

-

Characterization: Confirm the degree of labeling and purity of the final conjugate using UV-Vis spectroscopy and SDS-PAGE.

This detailed guide provides the fundamental knowledge and practical steps required for the successful application of this compound in advanced life science and drug development research. Its superior water solubility and efficient click-reactivity make it an invaluable tool for creating precisely labeled fluorescent bioconjugates.

References

- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 6. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 7. mdpi.com [mdpi.com]

- 8. glenresearch.com [glenresearch.com]

- 9. axispharm.com [axispharm.com]

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for the specific labeling of biomolecules through a bioorthogonal reaction known as click chemistry.[1][2] Its core structure features a Cyanine5 (Cy5) fluorophore, renowned for its brightness and photostability, modified with two sulfonate groups and a terminal alkyne.[1][3] The sulfonate moieties impart excellent water solubility, minimizing aggregation and non-specific binding, which is particularly advantageous when working with proteins and other biomolecules in aqueous environments.[1] The terminal alkyne group is the reactive handle that enables covalent conjugation to azide-modified molecules with high efficiency and specificity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and its applications in biological research.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] This reaction forms a stable triazole linkage between the terminal alkyne of the DiSulfo-Cy5 dye and an azide (B81097) group on a target biomolecule.[4] The reaction is highly specific and bioorthogonal, meaning that the alkyne and azide groups do not react with other functional groups typically found in biological systems, ensuring minimal off-target labeling.[6]

The CuAAC reaction is not spontaneous and requires a copper(I) catalyst.[4][5] In practice, the catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][7] To enhance the efficiency and stability of the copper(I) catalyst in aqueous buffers and to protect biomolecules from potential damage by copper, a chelating ligand is typically included.[7][8] A common water-soluble ligand used for this purpose is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[5]

The reaction proceeds efficiently under mild conditions, including at room temperature and in a pH range of 4-11, making it highly compatible with biological samples.[9]

Quantitative Data

The photophysical properties of this compound make it a robust fluorescent probe for a variety of applications. The key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 nm | [1] |

| Emission Maximum (λem) | ~662 nm | [1] |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [6] |

| Molecular Weight | ~701.8 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1][10] |

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines (like Tris) and azides.

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound. A 5- to 20-fold molar excess of the dye over the protein is a common starting point, though the optimal ratio should be determined empirically.[11]

-

Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[8]

-

Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein-dye mixture.

-

Add Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[11] Gentle mixing during incubation is recommended.

-

Purification: Remove the unreacted dye and catalyst components from the labeled protein using a desalting column or by dialysis against a suitable buffer.[12]

General Protocol for Labeling Azide-Modified Oligonucleotides with this compound

This protocol outlines the steps for labeling an azide-modified oligonucleotide with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Click chemistry buffer (often containing a copper salt and a ligand)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 50 mM in water)

-

Ethanol (B145695) or a suitable method for oligonucleotide precipitation/purification

Procedure:

-

Prepare the Oligonucleotide: Dissolve the azide-modified oligonucleotide in a suitable volume of water or buffer.

-

Prepare the Dye: Prepare a stock solution of this compound in DMSO or water.

-

Combine Reagents: In a microcentrifuge tube, add the click chemistry buffer to the oligonucleotide solution. Then, add the this compound stock solution. An excess of the dye is typically used.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to start the reaction.[13]

-

Degas (Optional but Recommended): To prevent the oxidation of the copper(I) catalyst, it can be beneficial to briefly degas the reaction mixture with an inert gas like argon or nitrogen.[13]

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[5]

-

Purification: Purify the labeled oligonucleotide from the excess dye and reaction components, for example, by ethanol precipitation.[13]

Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Caption: General Experimental Workflow for Biomolecule Labeling.

Applications in Research

The high water solubility, brightness, and specific reactivity of this compound make it a versatile tool for a wide range of applications in biological research and drug development.

-

Fluorescence Microscopy: Labeled proteins, nucleic acids, or other biomolecules can be visualized within fixed or live cells to study their localization, trafficking, and interactions. The far-red emission of Cy5 is advantageous as it minimizes autofluorescence from cellular components.[9][14]

-

Flow Cytometry: this compound can be used to label specific cell populations or intracellular targets for analysis by flow cytometry.[9][14] Its brightness allows for the detection of low-abundance targets.

-

Protein and Nucleic Acid Labeling: The bioorthogonal nature of the click reaction allows for the specific labeling of proteins and nucleic acids that have been metabolically or synthetically incorporated with an azide group.[6][]

-

Bioconjugation: This dye is instrumental in creating well-defined bioconjugates, such as antibody-drug conjugates or targeted imaging agents, where precise control over the labeling site is crucial.

Conclusion

This compound is a powerful fluorescent probe that leverages the efficiency and specificity of copper-catalyzed click chemistry for the targeted labeling of biomolecules. Its excellent water solubility, high fluorescence quantum yield, and large extinction coefficient make it an ideal choice for a variety of demanding applications in life sciences and drug discovery. The straightforward and robust nature of the CuAAC reaction, combined with the favorable photophysical properties of the Cy5 fluorophore, ensures reliable and sensitive detection in a multitude of experimental settings.

References

- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 2. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. interchim.fr [interchim.fr]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Main uses of cyanine dyes | AxisPharm [axispharm.com]

DiSulfo-Cy5 Alkyne: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and common applications of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in biological research and drug development. Its principal application lies in the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the fluorescent labeling of azide-modified biomolecules.

Core Spectral Properties

This compound is a bright, far-red fluorescent dye.[1] Its high water solubility, conferred by the two sulfonate groups, makes it particularly suitable for labeling proteins, nanoparticles, and other biomolecules in aqueous environments without the need for organic co-solvents.[2][3][4] The dye is characterized by a high extinction coefficient and good quantum yield, contributing to its bright fluorescence signal.[2][3] Furthermore, its fluorescence is stable across a wide pH range, from 4 to 10.[1][5]

The spectral properties of this compound from various suppliers show slight variations. The table below summarizes the reported quantitative data.

| Spectral Property | Reported Value(s) | Reference(s) |

| Maximum Excitation Wavelength (λex) | 646 nm, 647 nm, 648 nm, 649 nm, 650 nM | [1][2][5][6][7] |

| Maximum Emission Wavelength (λem) | 662 nm, 663 nm, 670 nm, 671 nm, 680 nm | [1][2][6][7][8] |

| Molar Extinction Coefficient (ε) | 250,000 cm-1M-1, 251,000 cm-1M-1, 271,000 cm-1M-1 | [1][2][6] |

| Fluorescence Quantum Yield (Φ) | 0.27, 0.28 | [2][8] |

| Spectrally Similar Dyes | Alexa Fluor® 647, DyLight® 649, CF® 647 Dye | [1][5] |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its covalent attachment to azide-modified molecules via CuAAC, or "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[9] The following is a generalized protocol for labeling azide-modified biomolecules (e.g., proteins, oligonucleotides) with this compound. Note that optimization is often necessary for specific applications.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), triethylammonium (B8662869) acetate)

-

DMSO or DMF for preparing stock solutions

-

Purification system (e.g., size exclusion chromatography, ethanol (B145695) precipitation)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare a stock solution of the azide-modified biomolecule in an appropriate aqueous buffer.

-

Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

-

Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO/t-butanol).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-10 fold molar excess of the dye is common.

-

Add the copper(I)-stabilizing ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate.[10]

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10]

-

-

Incubation:

-

Purification:

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the click chemistry labeling process.

Caption: Experimental workflow for labeling azide-modified biomolecules with this compound.

Caption: The chemical relationship in the copper-catalyzed click reaction for fluorescent labeling.

References

- 1. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. broadpharm.com [broadpharm.com]

- 11. metabion.com [metabion.com]

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has become an invaluable tool in bioconjugation and molecular imaging. Its alkyne reactive group allows for efficient covalent labeling of azide-modified biomolecules via copper-catalyzed or copper-free click chemistry. The presence of two sulfonate groups imparts high aqueous solubility, reducing aggregation and non-specific binding, which is particularly advantageous in biological applications. This guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their determination, and visual representations of the underlying principles and workflows.

Core Spectroscopic and Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission in the far-red region of the spectrum, high molar extinction coefficient, and good quantum yield. These properties make it an excellent candidate for applications requiring sensitive detection and minimal background fluorescence from endogenous biomolecules.

It is important to note that the nomenclature and reported spectral values for sulfonated Cy5 alkyne dyes can vary between suppliers. The terms "this compound" and "Sulfo-Cy5 Alkyne" are sometimes used interchangeably. The following table summarizes the quantitative data from various sources, highlighting these variations.

| Parameter | Value | Supplier/Source | Notes |

| Excitation Maximum (λex) | 646 nm | BroadPharm[1] | Listed as this compound. |

| 647 nm | Jena Bioscience[2] | Listed as Sulfo-Cy5-Alkyne. | |

| 648 nm | AxisPharm[3] | Listed as Sulfo Cy5 Alkyne. | |

| 650 nm | MedchemExpress[4] | Listed as CY5-YNE (Sulfo-Cyanine5-alkyne). | |

| Emission Maximum (λem) | 662 nm | BroadPharm[1] | Listed as this compound. |

| 663 nm | Jena Bioscience[2] | Listed as Sulfo-Cy5-Alkyne. | |

| 671 nm | AxisPharm[3] | Listed as Sulfo Cy5 Alkyne. | |

| 680 nm | MedchemExpress[4] | Listed as CY5-YNE (Sulfo-Cyanine5-alkyne). | |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | BroadPharm[1] | At the excitation maximum. |

| 251,000 cm⁻¹M⁻¹ | Jena Bioscience[2] | At 647 nm. | |

| 250,000 cm⁻¹M⁻¹ | AxisPharm[3] | ||

| Fluorescence Quantum Yield (Φ) | 0.28 | BroadPharm[1] | |

| ~0.2 | Lumiprobe[5] | For the non-sulfonated Cyanine5 alkyne. | |

| Fluorescence Lifetime (τ) | ~1 ns | Multiple Sources[6][7] | In aqueous solution for Cy5. The lifetime can be influenced by the local environment and conjugation to other molecules.[8][9] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is crucial for its effective use. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as water, DMSO, or DMF.[1][3]

-

Dilute the stock solution in the desired final buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Instrumentation:

-

Use a calibrated fluorescence spectrophotometer (fluorometer).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 665 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the desired solvent.

-

Accurately determine the concentration of each dilution.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer.

-

-

Absorbance Measurement:

-

Measure the absorbance of each dilution at the excitation maximum (λex) using a 1 cm path length cuvette.

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Calculation (Beer-Lambert Law):

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is the slope of the resulting linear fit, according to the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length in cm.

-

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection:

-

Choose a fluorescent standard with a known quantum yield and similar excitation and emission properties to this compound (e.g., Cresyl Violet in methanol, Φ = 0.53).[10]

-

-

Sample and Standard Preparation:

-

Prepare a series of dilutions for both the this compound sample and the standard in the same solvent.

-

The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the corrected fluorescence emission spectra for all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Calculation:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[10]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Spectroscopic Characterization.

Caption: Jablonski Diagram for Fluorescence.

References

- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 2. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Time-resolved single molecule fluorescence spectroscopy of Cy5-dCTP: influence of the immobilization strategy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Time-resolved single molecule fluorescence spectroscopy of Cy5-dCTP: influence of the immobilization strategy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. iss.com [iss.com]

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the photophysical properties and applications of DiSulfo-Cy5 alkyne, a fluorescent probe widely utilized in biological research and drug development. This document details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and provides a comprehensive workflow for its primary application in bio-conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Photophysical Properties

This compound is a water-soluble, far-red fluorescent dye valued for its brightness and photostability. Its key quantitative characteristics are summarized below. It is important to note that the precise values for quantum yield and extinction coefficient can be influenced by the solvent environment and conjugation to biomolecules. The data presented here is compiled from various commercial suppliers and scientific literature for the dye and its close analogs.

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | Measured at the absorption maximum.[][2] |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | Represents the efficiency of photon emission after absorption.[][2] |

| Absorption Maximum (λ_abs) | ~646 - 649 nm | |

| Emission Maximum (λ_em) | ~662 - 672 nm | |

| Solubility | High in water, DMSO, DMF | The disulfonated nature enhances aqueous solubility. |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Protocol:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water. The exact concentration is determined by accurately weighing a known amount of the dye.

-

Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution in the desired final solvent (e.g., phosphate-buffered saline, PBS).

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λ_max) using a UV-Vis spectrophotometer.

-

Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen. A common standard for this spectral region is Nile Blue in methanol (B129727) (Φ = 0.27).[3]

-

Preparation of Solutions: A series of dilute solutions of both the this compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Measurement of Absorbance and Fluorescence: The UV-Vis absorbance spectra and the fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

-

Calculation of Quantum Yield: The quantum yield of the this compound (Φ_x) is calculated using the following equation:

Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_x and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_x and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

η_x and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Application: Labeling of Azide-Modified Proteins via Click Chemistry

This compound is primarily used to fluorescently label biomolecules that have been modified to contain an azide (B81097) group. The copper(I)-catalyzed reaction between the alkyne on the dye and the azide on the biomolecule forms a stable triazole linkage.

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling an azide-modified protein with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The underlying chemical transformation in the click chemistry labeling process is the Huisgen 1,3-dipolar cycloaddition, which is significantly accelerated by the presence of a copper(I) catalyst.

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

DiSulfo-Cy5 Alkyne: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of DiSulfo-Cy5 alkyne, a key fluorescent probe in modern molecular biology and drug development. Understanding its behavior in common laboratory solvents is critical for its effective use in applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties and Solubility

This compound is a sulfonated cyanine (B1664457) dye featuring an alkyne group, making it an ideal reagent for labeling azide-modified biomolecules. The presence of two sulfonate (-SO₃⁻) groups significantly enhances its hydrophilicity, governing its solubility profile.

Solubility in Aqueous and Organic Solvents

The sulfonation of the cyanine core renders this compound highly soluble in aqueous solutions.[1][2][] This property is advantageous for bioconjugation reactions, as it often eliminates the need for organic co-solvents that can be detrimental to the structure and function of proteins and other biomolecules.[1][2] In contrast, non-sulfonated Cy5 alkyne exhibits poor water solubility and typically requires the use of organic solvents like DMSO or DMF to facilitate reactions in aqueous environments.[1][2][]

In addition to its high water solubility, this compound is also readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][5][6][7]

Quantitative Solubility Data

While many suppliers describe the aqueous solubility as "high" or "very good," precise quantitative values are not always provided. However, for DMSO, a specific solubility has been reported.

| Solvent | Reported Solubility | Notes |

| Water | High / Very Good | The presence of two sulfonate groups ensures excellent solubility in aqueous buffers.[1][] |

| DMSO | 50 mg/mL (71.24 mM) | Ultrasonic agitation may be needed. It is recommended to use fresh, anhydrous DMSO.[8][9] |

| DMF | Soluble | Often listed as a suitable solvent alongside water and DMSO.[4][5][6][7] |

Experimental Protocols

The following are generalized protocols for the preparation of this compound stock solutions and a basic click chemistry labeling reaction.

Preparation of Stock Solutions

In DMSO:

A common practice is to prepare a concentrated stock solution in anhydrous DMSO, which can then be stored for later use.

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the dye (MW: ~701.8 g/mol ), add approximately 142 µL of DMSO.

-

Vortex the solution until the dye is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[8][9]

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

In Water:

Due to its high water solubility, stock solutions can also be prepared directly in aqueous buffers.

-

Follow the same initial procedure as for DMSO, allowing the vial to reach room temperature.

-

Add the desired volume of nuclease-free water or a suitable reaction buffer (e.g., PBS, pH 7.4) to the vial.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare fresh or store aliquots at -20°C, protected from light. For long-term storage, consider sterile filtering the solution.

General Protocol for Click Chemistry Labeling of a Protein

This protocol outlines a basic workflow for labeling an azide-modified protein with this compound.

-

Prepare the Azide-Modified Protein: Dissolve the azide-containing protein in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) at a concentration of 1-10 mg/mL.

-

Prepare the Click-IT® Reaction Cocktail: In a separate tube, prepare the reaction cocktail by adding the components in the following order:

-

Reaction Buffer (e.g., PBS)

-

This compound (from stock solution, typically 2-10 molar excess relative to the protein)

-

Copper(II) Sulfate (CuSO₄) solution

-

Reducing Agent (e.g., Sodium Ascorbate) solution

-

-

Initiate the Reaction: Add the click-IT® reaction cocktail to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-90 minutes, protected from light.

-

Purification: Remove the unreacted dye and other reaction components by methods such as size exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.

-

Characterization: Confirm the labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and DiSulfo-Cy5 (around 646 nm).

Visualized Workflows and Pathways

Logical Workflow for Using this compound

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 5. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne (CAS: 1617497-19-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Its two sulfonate groups impart excellent hydrophilicity, minimizing aggregation and non-specific binding, making it an ideal tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][4] The Cy5 fluorophore exhibits intense and stable fluorescence in the far-red spectrum, a region with minimal autofluorescence from biological samples, thereby ensuring high signal-to-noise ratios in imaging and detection assays.[2][5] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in biological systems. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1617497-19-4 | [1][6][7] |

| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂ | [1][7] |

| Molecular Weight | 701.8 g/mol | [1][7] |

| Excitation Maximum (λex) | ~646 nm | [1] |

| Emission Maximum (λem) | ~662 nm | [1] |

| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [1][8] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][9] |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for the labeling of an azide-modified biomolecule with this compound. Optimization may be required depending on the specific biomolecule and experimental context.

Materials:

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound (CAS: 1617497-19-4)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic/aqueous mixtures)

-

Amine-free buffer (e.g., PBS, HEPES)

-

DMSO or DMF (for preparing stock solutions)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (e.g., THPTA) in deionized water.

-

Prepare a fresh 300 mM stock solution of sodium ascorbate (B8700270) in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with an appropriate volume of amine-free buffer.

-

Add the this compound stock solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the azide).

-

Add the copper(I)-stabilizing ligand stock solution.

-

Add the CuSO₄ stock solution.

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light. Longer incubation times may be necessary for complex biomolecules or lower concentrations.

-

-

Purification of the Labeled Biomolecule:

-

Remove the unreacted this compound and copper catalyst using an appropriate purification method.

-

Size-Exclusion Chromatography (Spin Columns): Ideal for rapid purification of proteins.

-

Dialysis: Suitable for larger proteins and removal of small molecules.

-

Ethanol Precipitation: Commonly used for oligonucleotides.[10]

-

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5).

-

Workflow for Labeling and Purification of a Protein

Signaling Pathway Visualization

This compound and similar fluorescent probes are instrumental in elucidating complex biological pathways. For instance, in a study by Very et al. (2024), the role of O-GlcNAcylation in controlling pro-fibrotic transcriptional regulatory signaling in myofibroblasts was investigated.[1] This pathway highlights how a metabolic modification can influence gene expression and cellular function, leading to fibrosis.

O-GlcNAcylation Control of Pro-Fibrotic Signaling

This diagram illustrates that increased glucose metabolism leads to elevated O-GlcNAcylation, which in turn stabilizes a complex of transcription factors (BNC2, TEAD4) and a co-activator (YAP1).[1] This stabilization enhances their functionality, leading to increased expression of extracellular matrix genes and ultimately promoting fibrosis.[1]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its excellent water solubility, high photostability, and far-red emission spectrum make it an invaluable reagent for a wide range of applications in cell biology, drug discovery, and diagnostics. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to effectively incorporate this probe into their experimental workflows.

References

- 1. O-GlcNAcylation controls pro-fibrotic transcriptional regulatory signaling in myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-Depth Technical Guide for Researchers and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. This reaction's unparalleled efficiency, specificity, and biocompatibility have established it as an indispensable tool in drug discovery, chemical biology, and materials science. The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne with remarkable reliability and is often characterized by near-quantitative yields. This technical guide provides a comprehensive overview of the CuAAC reaction, including its underlying mechanism, quantitative data on reaction parameters, detailed experimental protocols, and troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) as the active catalytic species. While the reaction is highly exothermic, a significant activation barrier necessitates the use of a catalyst, which can accelerate the reaction rate by a factor of up to 107 compared to the uncatalyzed thermal reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, followed by coordination of the azide and subsequent cyclization.

The catalytic cycle can be summarized as follows:

-

Formation of the Copper(I) Acetylide: The cycle initiates with the coordination of the terminal alkyne to a copper(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide complex.

-

Coordination of the Azide: The organic azide then coordinates to the copper acetylide intermediate.

-

Cyclization: A six-membered copper metallacycle is formed. This intermediate then undergoes rearrangement.

-

Protonolysis and Product Release: The resulting copper triazolide is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, which can then enter a new catalytic cycle.

Recent studies suggest that the reaction kinetics are often second order with respect to the copper concentration, indicating that a binuclear copper intermediate may be the active catalytic species.

Figure 1: Catalytic cycle of the CuAAC reaction.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, solvent, temperature, and catalyst loading. The following tables summarize quantitative data from various studies to provide a basis for reaction optimization.

Table 1: Comparison of Common Ligands for CuAAC

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, and accelerating the reaction rate. Water-soluble ligands like THPTA and BTTAA are particularly important for bioconjugation reactions.

| Ligand | Structure | Key Features | Reported Rate Constant (M⁻¹s⁻¹) | Typical Yield |

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Tris(triazolylmethyl)amine | First widely used ligand; effective but has low water solubility. | ~10 - 100 | >95% |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Hydroxylated tris(triazolylmethyl)amine | Highly water-soluble; protects biomolecules from oxidative damage. | ~100 - 1000 | >95% (in aqueous media) |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris(triazolylmethyl)amine with a carboxylate group | Excellent water solubility and accelerates the reaction significantly. | >1000 | >95% (in aqueous media) |

| BTTES (2,2',2''-(Benzene-1,3,5-triyltris(oxy))tris(N,N-bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)ethan-1-amine)) | Bulky tris(triazolylmethyl)amine | Highly effective in organic solvents. | Not widely reported | >90% |

| Tris(2-benzimidazolylmethyl)amine | Tris(benzimidazolylmethyl)amine | Superior under low catalyst loading and high substrate concentrations. | Not widely reported | >95% |

Table 2: Effect of Solvent on CuAAC Reaction Yield

The choice of solvent can significantly impact the reaction rate and yield. While the CuAAC reaction is known for its tolerance to a wide range of solvents, certain solvents can promote or hinder the reaction.

| Solvent | Dielectric Constant (ε) | Typical Yield | Notes |

| Water / t-BuOH (1:1) | - | >95% | A common solvent system for both small molecule and bioconjugation reactions. |

| DMSO | 47.2 | >90% | Good for dissolving a wide range of substrates; can also act as a ligand. |

| DMF | 36.7 | >90% | Similar to DMSO, a polar aprotic solvent that is effective for CuAAC. |

| Acetonitrile | 37.5 | 70-90% | Reaction rates can be slower compared to DMSO or DMF. |

| Dichloromethane (DCM) | 9.1 | >95% | Effective for organic synthesis, but not suitable for bioconjugations. |

| Glycerol | 42.5 | >90% | A green, sustainable solvent that can promote the reaction. |

Table 3: Influence of Catalyst Loading and Temperature on CuAAC

The amount of copper catalyst and the reaction temperature are critical parameters for controlling the reaction rate and ensuring complete conversion.

| Catalyst Loading (mol%) | Temperature (°C) | Typical Reaction Time | Typical Yield | Notes |

| 1 - 5 | Room Temperature (20-25) | 1 - 12 h | >90% | Standard conditions for many organic synthesis applications. |

| 0.1 - 1 | Room Temperature (20-25) | 12 - 24 h | 80-95% | Lower catalyst loading is desirable to minimize copper contamination. |

| 0.5 | Room Temperature (20-25) | 5 min - 1 h | >95% | With highly active NHC-based polynuclear catalysts in neat conditions. |

| 5 | 70 | 6 h | Quantitative | In ethanol (B145695) for certain substrates. |

| 2 | 100 | 4 h | Quantitative | In water, demonstrating the effect of increased temperature. |

| Stoichiometric | Room Temperature (20-25) | 1 - 4 h | >90% | Often used in bioconjugation to drive the reaction to completion at low concentrations. |

Experimental Protocols

The following protocols provide detailed methodologies for performing the CuAAC reaction in both a standard organic synthesis setting and for bioconjugation applications.

Protocol 1: General Procedure for CuAAC in Organic Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic molecules.

Materials:

-

Azide (1.0 eq)

-

Terminal Alkyne (1.0 - 1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (B8700270) (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

-

Dissolve Reactants: In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent.

-

Prepare Catalyst and Reducing Agent Solutions: In separate vials, prepare a stock solution of CuSO₄·5H₂O in water and a fresh solution of sodium ascorbate in water.

-

Initiate the Reaction: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Monitor the Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation of a Protein

This protocol provides a general guideline for labeling a protein containing an alkyne modification with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-modified protein (in a suitable buffer, e.g., phosphate (B84403) buffer, pH 7.4)

-

Azide-functionalized cargo molecule

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Ligand solution (e.g., 50 mM THPTA in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)

Procedure:

-

Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-modified protein in the appropriate buffer to a final concentration typically in the micromolar range. Add the azide-functionalized cargo molecule (usually in a slight excess).

-

Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:5 molar ratio of copper to ligand is often recommended. Let this mixture stand for a few minutes.

-

Add Scavenger (Optional): To the protein solution, add the aminoguanidine solution if oxidative damage to the protein is a concern.

-

Initiate the Reaction: Add the premixed copper-ligand solution to the protein mixture. Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours. Protect the reaction from light if using a light-sensitive cargo.

-

Purification: The labeled protein can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Figure 2: General experimental workflow for a CuAAC reaction.

Troubleshooting Common Issues in CuAAC Reactions

While the CuAAC reaction is robust, several issues can arise, leading to low yields or incomplete reactions.

-

Catalyst Inactivation: The active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state. This can be mitigated by using a fresh solution of sodium ascorbate, employing a stabilizing ligand, and deoxygenating the reaction mixture.

-

Poor Reagent Solubility: Ensure that both the azide and alkyne are fully dissolved in the chosen solvent system. For bioconjugation, the use of co-solvents like DMSO or DMF (up to 10%) can help solubilize hydrophobic molecules.

-

Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring a sufficient concentration of the reducing agent and by using a stabilizing ligand.

-

Biomolecule Degradation: In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules. The use of ligands like THPTA and the addition of a scavenger like aminoguanidine can help protect the biomolecule.

-

Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst and inhibit the reaction. It is advisable to use non-coordinating buffers like phosphate or HEPES.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has revolutionized the way chemists and biologists approach the synthesis of complex molecules and bioconjugates. Its high efficiency, broad functional group tolerance, and mild reaction conditions make it an invaluable tool for drug discovery and development. By understanding the underlying mechanism and carefully optimizing reaction parameters such as the choice of ligand, solvent, and catalyst concentration, researchers can harness the full potential of this powerful click reaction to accelerate their scientific endeavors.

The Ultimate Guide to DiSulfo-Cy5 Alkyne in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe, in the realm of bioorthogonal chemistry. We will delve into its properties, detail its use in labeling biomolecules, and provide comprehensive experimental protocols for its application in cellular imaging, proteomics, and drug development.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions provide a powerful toolkit for selectively tagging and visualizing biomolecules in their natural environment. A cornerstone of bioorthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097).[3][][5]

This compound is a key reagent in this field. It is a derivative of the popular cyanine (B1664457) dye, Cy5, which exhibits bright fluorescence in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[6][7] The "DiSulfo" modification refers to the presence of two sulfonate groups, which impart high water solubility to the molecule.[8][9] This is a critical feature for biological applications, preventing aggregation and non-specific binding. The terminal alkyne group serves as a handle for the CuAAC reaction, allowing for its covalent attachment to azide-modified biomolecules.[7][8]

Physicochemical and Spectroscopic Properties

Understanding the properties of this compound is crucial for its effective use in experimental design. The key characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~701.8 g/mol | [8] |

| Excitation Maximum (λex) | ~646 nm | [8] |

| Emission Maximum (λem) | ~662 nm | [8] |

| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [8] |

| Fluorescence Quantum Yield | ~0.28 | [8] |

| Solubility | Water, DMSO, DMF | [8] |

| Storage | -20°C, protected from light | [7][8] |

Core Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications, from fundamental biological research to preclinical drug development.

Fluorescent Labeling of Biomolecules

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. This enables researchers to track their localization, dynamics, and interactions within complex biological systems.

-

Proteins: Proteins can be metabolically labeled with azide-containing unnatural amino acids (e.g., azidohomoalanine, AHA) or enzymatically modified to introduce azide groups.[5] Subsequent reaction with this compound allows for the fluorescent tagging of newly synthesized proteins or specific protein populations.[5][10] This is invaluable for studying protein synthesis, turnover, and localization.

-

Oligonucleotides and DNA: Azide modifications can be incorporated into DNA and RNA strands during solid-phase synthesis.[11] this compound can then be used to fluorescently label these nucleic acids for applications in fluorescence in situ hybridization (FISH), DNA sequencing, and studying nucleic acid-protein interactions.[11]

-

Glycans: Metabolic labeling with azide-functionalized sugars allows for the visualization of glycans on the surface of cells and within organisms.[12] This has profound implications for studying glycosylation in health and disease, including cancer biology.

-

Lipids: Alkyne-modified lipid analogs can be incorporated into cellular membranes and subsequently labeled with azide-containing fluorescent dyes like DiSulfo-Cy5.[13]

Cellular and In Vivo Imaging

The far-red fluorescence of DiSulfo-Cy5 is well-suited for cellular and whole-animal imaging due to reduced light scattering and lower tissue autofluorescence at these wavelengths.[6][14][15]

-

Confocal Microscopy: Labeled biomolecules can be visualized with high resolution in fixed or living cells, providing insights into their subcellular localization and trafficking.[13][14]

-

Flow Cytometry: this compound is used to label specific cell populations for quantification and sorting based on the presence of an azide-tagged molecule.

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deep tissue penetration, enabling the non-invasive imaging of biological processes in living animals.[14][15][16] This is particularly relevant for preclinical studies in drug development, where the biodistribution and target engagement of a therapeutic can be monitored.[16]

Proteomics and Drug Discovery

In the field of proteomics, this compound is a valuable tool for identifying and quantifying proteins in complex mixtures.

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[17] An alkyne-functionalized probe can be used to label these enzymes, which are then detected by reaction with an azide-functionalized reporter like DiSulfo-Cy5.[17]

-

Target Identification and Engagement: In drug discovery, a small molecule inhibitor can be functionalized with an azide group.[18] After administration to cells or an organism, the drug-target complex can be visualized by "clicking" on this compound, confirming target engagement and providing information on the drug's localization.[18]

Experimental Protocols

The following sections provide detailed, generalized protocols for the most common applications of this compound. Note that optimization may be required for specific experimental systems.

General Workflow for CuAAC Labeling

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the core reaction for utilizing this compound. The general workflow involves the preparation of the azide-modified biomolecule, followed by the click reaction with the alkyne-functionalized dye.

Protocol for Labeling Azide-Modified Proteins in Solution

This protocol is suitable for labeling purified proteins that have been modified to contain azide groups.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

TBTA: Prepare a 50 mM stock solution in DMSO.

-

Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh.

-

-

Prepare the Click-IT® Reaction Cocktail:

-

In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed.

-

Deionized water

-

CuSO₄ (to a final concentration of 1-2 mM)

-

TBTA (to a final concentration of 1-2 mM)

-

Vortex to mix.

-

-

-

Labeling Reaction:

-

To your azide-modified protein solution, add the this compound stock solution to achieve a final concentration of 100-200 µM (a 10 to 20-fold molar excess over the protein is a good starting point).

-

Add the Click-IT® reaction cocktail to the protein solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst using a purification column appropriate for your protein size (e.g., a desalting column or size-exclusion chromatography).

-

-

Quantification:

-

Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 646 nm (for DiSulfo-Cy5 concentration).

-

Protocol for Labeling Azide-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing an azide modification.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

DMSO

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

TBTA

-

Sodium ascorbate

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

-

Deionized water

-

Ethanol (B145695) or acetone (B3395972) for precipitation

-

HPLC or PAGE for purification

Procedure:

-

Prepare Stock Solutions:

-

Reaction Setup:

-

Dissolve the azide-modified oligonucleotide in water.[11][19]

-

Add 2 M TEAA buffer to a final concentration of 0.2 M.[19]

-

Add DMSO to 50% of the final volume.[19]

-

Add the this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration.[19]

-

Add the fresh 5 mM sodium ascorbate solution to a final concentration of 0.5 mM.[19]

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[11][19]

-

Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.[19]

-

-

Incubation:

-

Purification:

Protocol for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of or within living cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips, with azide-labeled biomolecules

-

Culture medium (serum-free for labeling)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Labeling Cocktail:

-

Prepare a fresh labeling cocktail in serum-free medium containing:

-

This compound (final concentration 5-25 µM)

-

CuSO₄ (final concentration 50-100 µM)

-

THPTA (final concentration 250-500 µM)

-

Sodium ascorbate (final concentration 2.5-5 mM)

-

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed serum-free medium.

-

Remove the medium and add the labeling cocktail to the cells.

-

Incubate for 5-30 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.

-

-

Washing and Imaging:

-

Remove the labeling cocktail and wash the cells three times with complete culture medium.

-

Replace with fresh culture medium or an appropriate imaging buffer.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., excitation at 633 nm or 647 nm, emission collected >660 nm).[6][7]

-

Conclusion and Future Outlook